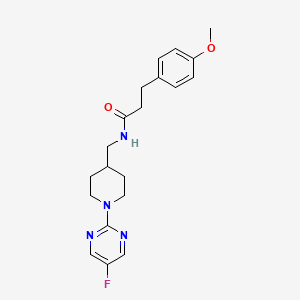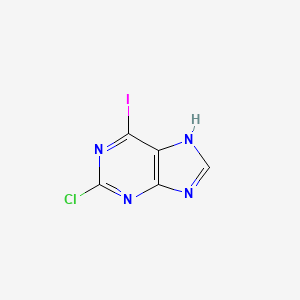![molecular formula C15H10ClFN4OS2 B2372468 1-((2-cloro-6-fluorobencil)tio)-4-metiltieno[2,3-e][1,2,4]triazolo[4,3-a]pirimidin-5(4H)-ona CAS No. 1215612-87-5](/img/structure/B2372468.png)
1-((2-cloro-6-fluorobencil)tio)-4-metiltieno[2,3-e][1,2,4]triazolo[4,3-a]pirimidin-5(4H)-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-chloro-6-fluorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C15H10ClFN4OS2 and its molecular weight is 380.84. The purity is usually 95%.
BenchChem offers high-quality 1-((2-chloro-6-fluorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((2-chloro-6-fluorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Productos Químicos de Laboratorio
Este compuesto se puede utilizar como un producto químico de laboratorio para la síntesis de otras sustancias . Es una práctica común en la investigación química utilizar compuestos complejos como materiales de partida para sintetizar otros productos químicos.
Explosivos Resistentes al Calor
El compuesto se ha mencionado en el contexto de los explosivos resistentes al calor . Es posible que el compuesto o sus derivados puedan utilizarse en el desarrollo de nuevos explosivos más estables.
Inhibidor de Janus Kinasa 2 (JAK2)
El compuesto tiene una estructura similar a Upadacitinib , un inhibidor conocido de Janus kinasa 1 (JAK1). Dada la similitud estructural, es posible que este compuesto también pueda actuar como un inhibidor de JAK2 . Los inhibidores de JAK se utilizan en el tratamiento de varios trastornos autoinmunitarios, incluida la artritis reumatoide, la enfermedad de Crohn, la colitis ulcerosa, la dermatitis atópica y la artritis psoriásica .
Tratamiento de la Espondilitis Anquilosante
La espondilitis anquilosante (EA) es una enfermedad autoinmune inflamatoria progresiva que afecta las articulaciones de la columna vertebral . Dado el potencial del compuesto como inhibidor de JAK, podría investigarse como un posible tratamiento para la EA .
Tratamiento de la Artritis Reumatoide
La artritis reumatoide (AR) es un trastorno inflamatorio crónico que afecta a muchas articulaciones, incluidas las de las manos y los pies . Como un posible inhibidor de JAK, este compuesto podría utilizarse en el tratamiento de la AR .
Tratamiento de la Artritis Psoriásica
La artritis psoriásica es un tipo de artritis que afecta a algunas personas que tienen psoriasis, una condición que presenta manchas rojas de piel cubiertas de escamas plateadas . Este compuesto podría utilizarse potencialmente en el tratamiento de la artritis psoriásica .
Propiedades
IUPAC Name |
12-[(2-chloro-6-fluorophenyl)methylsulfanyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN4OS2/c1-20-13(22)12-11(5-6-23-12)21-14(20)18-19-15(21)24-7-8-9(16)3-2-4-10(8)17/h2-6H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZPETURFXPGGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=C(C=CC=C4Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN4OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2372385.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B2372386.png)

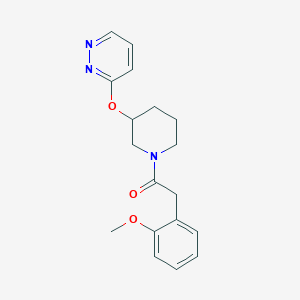
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2372393.png)
![benzofuran-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2372395.png)
![(1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol](/img/structure/B2372396.png)
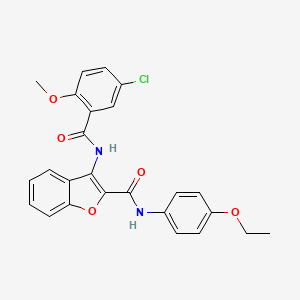
![1-(2-Ethoxyphenyl)-3-[2-(furan-3-YL)ethyl]urea](/img/structure/B2372401.png)
![ethyl 2-[({[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2372402.png)
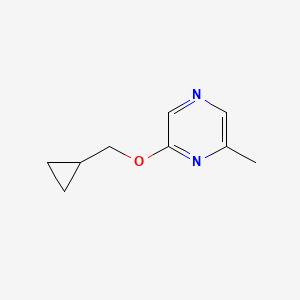
![1-(4-bromophenyl)-5-(3-fluoro-4-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2372405.png)
